5-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-amine
Description
Systematic Nomenclature and Structural Identification
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, where the triazole ring serves as the parent structure with positional numbering determining substituent locations. The compound exhibits multiple synonymous names in chemical literature, including 3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-amine and 5-[3-(Trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-amine, reflecting the tautomeric nature of the triazole ring system. The structural identification relies on comprehensive spectroscopic characterization, with the molecular formula C₉H₇F₃N₄ corresponding to nine carbon atoms, seven hydrogen atoms, three fluorine atoms, and four nitrogen atoms arranged in a specific three-dimensional configuration.
The compound's structural representation through the Simplified Molecular Input Line Entry System notation appears as C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=NN2)N, providing a linear description of the molecular connectivity. The International Chemical Identifier key KFQHVPAQPKJTHF-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and computational studies. Physical property measurements indicate a density of 1.469 grams per cubic centimeter and a predicted boiling point of 400.9 degrees Celsius at 760 millimeters of mercury pressure, reflecting the compound's thermal stability and intermolecular interactions.
| Property | Value | Unit |
|---|---|---|
| Molecular Formula | C₉H₇F₃N₄ | - |
| Molecular Weight | 228.174 | g/mol |
| Density | 1.469 | g/cm³ |
| Boiling Point | 400.9 | °C |
| Exact Mass | 228.062 | g/mol |
| Polar Surface Area | 68.32 | Ų |
Historical Development of Triazole-Based Heterocyclic Compounds
The historical development of triazole-based heterocyclic compounds traces its origins to the pioneering work of Bladin in 1885, who first coined the term "triazole" to describe the five-membered three nitrogen-containing heterocyclic aromatic ring system with molecular formula C₂H₃N₃. This foundational discovery established the nomenclature and structural framework that would guide subsequent research into triazole chemistry for over a century. The chemistry of triazoles developed gradually following Bladin's initial work, with significant acceleration occurring through the establishment of facile and convenient synthetic techniques alongside the recognition of their versatile interactions with biological systems.
A pivotal moment in triazole development occurred in 1944 with the discovery of antifungal activities in azole derivatives, which led to the subsequent invention of clinically significant compounds including fluconazole, itraconazole, voriconazole, posaconazole, and efinaconazole. These developments demonstrated that triazole-type ring structures could coordinate with heme iron of cytochrome P450 enzymes, establishing the mechanistic basis for their antifungal action through inhibition of ergosterol synthesis. The synthesis methodologies for triazoles expanded significantly with the introduction of the Einhorn-Brunner reaction and the Pellizzari reaction, both of which provided reliable routes to 1,2,4-triazole derivatives.
The modern era of triazole chemistry was revolutionized by the development of click chemistry methodologies, particularly the copper-catalyzed azide-alkyne cycloaddition reaction proposed by Sharpless, which enabled high-yield synthesis of 1,2,3-triazoles. This methodology, along with metal-free alternatives developed in subsequent years, has provided researchers with robust synthetic tools for constructing complex triazole-containing molecules. Recent synthetic developments have focused on multicomponent reactions and cascade processes that allow for the introduction of diverse substituents onto the triazole scaffold, expanding the chemical space available for drug discovery and materials science applications.
Significance of Trifluoromethyl Substitution in Heterocyclic Chemistry
The incorporation of trifluoromethyl groups into heterocyclic compounds represents a critical strategy in modern medicinal chemistry and materials science, owing to the unique electronic and steric properties that fundamentally alter the physiochemical characteristics of the parent molecules. Trifluoromethyl substitution enhances lipophilicity, metabolic stability, and pharmacokinetic properties of heterocyclic drug molecules, making it a particularly valuable modification in pharmaceutical development. The strong electron-withdrawing nature of the trifluoromethyl group, combined with its substantial steric bulk, creates significant changes in molecular properties including acidity, hydrogen bonding capabilities, and overall molecular conformation.
In five-membered heterocycles specifically, research has demonstrated that nitrogen-trifluoromethyl azoles exhibit higher lipophilicity and increased metabolic stability compared to their nitrogen-methyl counterparts. This enhanced stability profile, combined with improved Caco-2 permeability, illustrates the significant potential of trifluoromethyl motifs in bioactive molecules. The synthesis of trifluoromethyl-containing heterocyclics through the annulation of trifluoromethyl building blocks with suitable partners has emerged as a powerful synthetic strategy, with systematic advances documented extensively in recent literature covering the period from 2019 to the present.
The rational design approach employed in developing compounds such as this compound reflects the application of bioisosteric principles, where traditional heterocyclic rings in established drug molecules are replaced by triazole rings while incorporating trifluoromethyl substitution to optimize pharmacological properties. This strategy has been particularly successful in antimalarial drug development, where trifluoromethyl-substituted derivatives have been identified as promising lead compounds through computational docking studies. The combination of triazole scaffolds with trifluoromethyl substitution continues to represent a frontier area in heterocyclic chemistry, with ongoing research exploring new synthetic methodologies and applications in diverse therapeutic areas.
Properties
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4/c10-9(11,12)6-3-1-2-5(4-6)7-14-8(13)16-15-7/h1-4H,(H3,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQHVPAQPKJTHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90391292 | |
| Record name | 5-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90391292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502686-01-3 | |
| Record name | 5-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90391292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Strategy
The synthesis of this compound generally involves the construction of the 1,2,4-triazole core followed by the introduction of the 3-(trifluoromethyl)phenyl substituent and the amino group. Due to tautomerism in the triazole ring, both 3- and 5-substituted isomers can form, but the target compound is the 5-substituted triazol-3-amine.
Preparation via Buchwald–Hartwig Cross-Coupling Reaction
A highly efficient and robust method to prepare 5-(het)arylamino-1,2,4-triazoles, including derivatives such as this compound, is the palladium-catalyzed Buchwald–Hartwig amination. This method involves the cross-coupling of 5-amino- or 5-halo-1,2,4-triazoles with aryl halides or amines, respectively.
- Catalyst System: The palladium complex [(THP-Dipp)Pd(cinn)Cl], bearing an expanded-ring N-heterocyclic carbene ligand, has been identified as the most active catalyst for this reaction.
- Reaction Conditions: Typical conditions include 1.0–2.0 mol% catalyst loading, sodium tert-butoxide as base (1.2–3.0 equivalents), and 1,4-dioxane as solvent at 120 °C for 18–24 hours under an inert argon atmosphere.
- Substrate Scope: The method tolerates a broad range of (het)aryl halides and amines, including those bearing electron-withdrawing groups such as trifluoromethyl, enabling the synthesis of this compound in good to excellent yields (up to 81% reported for the trifluoromethyl derivative).
Experimental Data and Optimization
Catalyst and Base Screening
| Entry | Catalyst (mol%) | Base (equiv.) | Yield (%) of 5-(p-tolyl)amino-1,2,3-triazole |
|---|---|---|---|
| 1 | (THP-Dipp)Pd(cinn)Cl (1) | t-BuONa (1.2) | 53 |
| 2 | (THP-Dipp)Pd(cinn)Cl (2) | t-BuONa (1.2) | 86 |
| 3 | (THP-Dipp)Pd(cinn)Cl (2) | t-BuONa (3.0) | 97 |
| 4 | (THP-Dipp)PdAllylCl (2) | t-BuONa (1.2) | 73 |
| 5 | (THP-Dipp)PdMetallylCl (2) | t-BuONa (1.2) | 39 |
| 6 | Pd(OAc)2 (2)/RuPhos (4) | t-BuONa (1.2) | 30 |
| 7 | Pd(OAc)2 (2)/SPhos (4) | t-BuONa (1.2) | 5 |
Note: Reaction conditions involved 0.5 mmol triazole substrate, 1 equiv aryl halide, 2.5 mL 1,4-dioxane, 120 °C, 24 h.
Substrate Scope for Trifluoromethyl-Substituted Derivatives
- The reaction of 1-benzyl-5-chloro-4-phenyl-1H-1,2,3-triazole with 3-(trifluoromethyl)aniline afforded 5-[3-(trifluoromethyl)phenyl]amino-1,2,3-triazole in 81% yield.
- A similar reaction with 3,5-bis(trifluoromethyl)aniline gave the corresponding bis-substituted product in 59% yield.
- The method tolerates steric hindrance and electronic effects, showing broad applicability for trifluoromethyl-substituted aromatic amines.
Detailed Synthetic Procedure
General Procedure for Buchwald–Hartwig Amination:
- In a Schlenk tube under argon, dissolve 0.5 mmol of 5-amino- or 5-halo-1,2,4-triazole and 1.0 equivalent of the (het)aryl halide or amine in 2.5 mL dry 1,4-dioxane.
- Degas the solution via three freeze-pump-thaw cycles.
- Add 2 mol% of (THP-Dipp)Pd(cinn)Cl catalyst and 3 equivalents of sodium tert-butoxide.
- Stir the reaction mixture at 120 °C for 18 hours.
- After cooling, quench with water and extract with dichloromethane.
- Wash organic extracts with brine, dry over MgSO4, filter, and concentrate.
- Purify the crude product by silica gel chromatography (hexane:ethyl acetate 4:1) to yield the pure 5-(het)arylamino-1,2,4-triazole derivative.
Structural and Spectral Characterization
- The target compound exhibits a planar structure with the trifluoromethyl-substituted phenyl ring nearly coplanar with the triazole ring, facilitating π-electron delocalization.
- Characteristic NMR signals include aromatic protons of the phenyl and trifluoromethylphenyl groups, and the amino protons.
- ^19F NMR signals for the trifluoromethyl group appear typically around δ -62 to -63 ppm.
- High-resolution mass spectrometry confirms molecular ion peaks consistent with the expected molecular formula C9H5F3N5.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Catalyst | (THP-Dipp)Pd(cinn)Cl (2 mol%) |
| Base | Sodium tert-butoxide (3 equiv.) |
| Solvent | 1,4-Dioxane |
| Temperature | 120 °C |
| Reaction Time | 18–24 hours |
| Substrates | 5-amino- or 5-halo-1,2,4-triazoles; (het)aryl halides or amines |
| Yield (for trifluoromethyl derivative) | Up to 81% |
| Purification | Silica gel chromatography (hexane:ethyl acetate 4:1) |
Chemical Reactions Analysis
Types of Reactions
5-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction may produce amine derivatives .
Scientific Research Applications
Chemistry
5-[3-(Trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-amine serves as a crucial building block for synthesizing more complex molecules. Its triazole ring structure allows researchers to explore new reaction mechanisms and develop novel synthetic methodologies. The trifluoromethyl group enhances the compound's reactivity and stability, making it suitable for various chemical transformations.
Biology
In biological research, this compound is being investigated for its potential as a bioactive molecule. The trifluoromethyl group is known to improve metabolic stability and bioavailability, which are critical factors in drug design. Studies have indicated that compounds with trifluoromethyl groups often exhibit enhanced biological activity due to improved interactions with biological targets.
Medicine
The medicinal applications of this compound are particularly noteworthy. The triazole ring is a common feature in many pharmaceuticals, including antifungal agents and anticancer drugs. The presence of the trifluoromethyl group can positively influence the pharmacokinetic properties of drug candidates, leading to better absorption and efficacy.
Case Study: Antifungal Activity
Research has shown that triazole derivatives exhibit antifungal properties by inhibiting the enzyme lanosterol demethylase in fungal cells. This mechanism is crucial for developing new antifungal agents that can combat resistant strains of fungi.
Industry
In the industrial sector, this compound can be utilized in developing agrochemicals such as herbicides and fungicides. Its potential bioactivity makes it a candidate for enhancing crop protection products.
Mechanism of Action
The mechanism of action of 5-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 5-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-amine and related compounds:
Structural and Electronic Comparisons
- Substituent Effects: The trifluoromethyl group in the target compound enhances hydrophobicity and electron-withdrawing effects compared to electron-donating groups (e.g., methoxy in OCM-11 ). This improves membrane permeability and resistance to oxidative metabolism .
Heterocyclic Variations :
- Oxazole derivatives (OCM-8 to OCM-11) show distinct pharmacological profiles due to the oxazole ring’s planar geometry and hydrogen-bond acceptor properties .
- The 1,2,3-triazole in introduces different tautomerization behavior compared to 1,2,4-triazoles, affecting binding modes in enzyme active sites.
Physicochemical Properties
Biological Activity
5-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-amine is a compound with significant potential in medicinal chemistry and drug discovery. This triazole derivative features a trifluoromethyl group attached to a phenyl ring, which may enhance its biological activity due to the unique electronic properties imparted by the trifluoromethyl moiety. Understanding its biological activity is crucial for its application in pharmaceuticals, particularly in cancer therapy and other therapeutic areas.
- Molecular Formula : C9H7F3N4
- Molecular Weight : 228.18 g/mol
- CAS Number : 502686-01-3
- Purity : 97%+
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Sensory Nerves : Similar compounds have been reported to interact with peripheral sensory trigeminal nerves, potentially influencing pain pathways and sensory perception.
- Oxidative Phosphorylation : Compounds in this class may act as uncouplers of oxidative phosphorylation in mitochondria, which could lead to altered energy metabolism in cells.
- Reactivity with Thiols : The high reactivity of the trifluoromethyl group with thiols suggests potential applications in modulating redox-sensitive pathways within cells.
Anticancer Potential
Recent studies have highlighted the anticancer properties of triazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HT-29 (Colon Adenocarcinoma) | 92.4 | |
| GXF 251 (Gastric Carcinoma) | TBD | |
| LXFA 629 (Lung Adenocarcinoma) | TBD | |
| MAXF 401 (Breast Cancer) | TBD |
The compound's ability to induce apoptosis and inhibit cell proliferation has been noted in several studies, suggesting its potential as an anticancer agent.
Pharmacological Studies
In pharmacological studies, this compound has shown promise as an anti-inflammatory agent and has been explored for its effects on immune modulation . The structure-activity relationship (SAR) analysis indicates that modifications to the triazole ring and the introduction of various substituents can significantly enhance biological activity.
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
- Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of triazole derivatives on a panel of human cancer cell lines. The results indicated that modifications to the trifluoromethyl group could enhance potency against specific cancer types .
- Mechanistic Studies : Research focused on understanding the mechanism by which these compounds induce apoptosis in cancer cells. It was found that they activate caspase pathways leading to programmed cell death .
Q & A
Basic: What are the recommended synthetic routes for 5-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-amine, and how can purity be optimized?
The synthesis typically involves cyclocondensation of thiourea derivatives with nitriles or via nucleophilic substitution of pre-functionalized triazole intermediates. For example, microwave-assisted methods (as seen in triazole-thiol derivatives) improve yield and reduce reaction time by enhancing reaction efficiency . Post-synthesis purification via column chromatography (using silica gel and ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) ensures >95% purity. HPLC analysis with UV detection at 254 nm is recommended for purity validation .
Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR : and NMR in DMSO- identify proton environments and confirm substitution patterns (e.g., trifluoromethyl phenyl resonance at ~7.5–8.0 ppm).
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve tautomeric forms and hydrogen-bonding networks. For triazole derivatives, planar triazole rings and dihedral angles (<30°) between substituents are common .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 283.07 for CHFN).
Advanced: How does annular tautomerism affect the reactivity and crystallographic data of this compound?
Triazole rings exhibit tautomerism between 1H- and 4H-forms, influenced by substituent electronic properties. For example, electron-withdrawing groups (e.g., trifluoromethyl) stabilize the 1H-tautomer, while amino groups favor π-delocalization in the 3-position. X-ray studies reveal planar triazole rings (mean deviation <0.1 Å) and intermolecular N–H···N hydrogen bonds (2.8–3.0 Å) that stabilize crystal packing . Computational DFT studies (B3LYP/6-311++G**) can predict tautomer stability and guide synthetic design .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Discrepancies often arise from assay conditions (e.g., cell lines, concentrations) or compound purity. For example:
- Antimicrobial assays : Use standardized MIC protocols (CLSI guidelines) and include positive controls (e.g., ciprofloxacin).
- Enzyme inhibition : Validate target engagement via SPR or fluorescent probes.
- Data normalization : Account for solvent effects (DMSO <1% v/v) and cytotoxicity controls. Cross-referencing with structurally similar compounds (e.g., 5-aryl-1,2,4-triazoles) helps identify SAR trends .
Advanced: What computational strategies predict the compound’s pharmacokinetic and binding properties?
- Molecular docking : AutoDock Vina or Glide (Schrödinger) models interactions with targets like kinases or CYP450 enzymes. Use crystal structures (PDB) for accuracy.
- ADMET prediction : SwissADME or ADMETLab estimate logP (~2.5), solubility (<20 µg/mL), and blood-brain barrier penetration (low for polar derivatives).
- MD simulations : GROMACS analyzes stability of ligand-protein complexes (100 ns trajectories, AMBER force field) .
Basic: What safety precautions are essential when handling this compound?
- PPE : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods due to potential dust inhalation.
- Waste disposal : Segregate halogenated waste (trifluoromethyl group) and neutralize with 10% NaOH before disposal .
Advanced: How does the trifluoromethyl group influence electronic and steric properties in structure-activity relationships (SAR)?
- Electronically : The -CF group is strongly electron-withdrawing (-I effect), reducing electron density on the triazole ring and enhancing electrophilic substitution resistance.
- Sterically : Its bulk (~1.4 Å van der Waals radius) hinders rotation at the phenyl-triazole bond, favoring planar conformations. This enhances binding to hydrophobic pockets (e.g., kinase ATP sites). Compare with -Cl or -OCH analogs to isolate electronic vs. steric effects .
Basic: What are the primary research applications of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
